molecular formula C18H32N4O2 B6751113 Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate

Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate

Cat. No.: B6751113
M. Wt: 336.5 g/mol
InChI Key: OLMGNNBGAAIORS-UHFFFAOYSA-N
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Description

Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate: is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperidine moiety, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated pyrazole intermediate.

    Attachment of the Tert-butyl Ester Group: The final step involves esterification, where the carboxylic acid group on the pyrazole ring reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate stands out due to its specific combination of a pyrazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-17(2,3)24-16(23)14-11-20-22(6)15(14)12-19-13-18(4)7-9-21(5)10-8-18/h11,19H,7-10,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGNNBGAAIORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CNCC2=C(C=NN2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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